1,9-Dioxaspiro[5.5]undecan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dioxaspiro[5.5]undecan-5-ol: is a spiro compound characterized by a unique structure where two oxygen atoms are incorporated into a spirocyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dioxaspiro[5.5]undecan-5-ol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of diols with aldehydes or ketones under acidic conditions to form the spiroacetal structure . For example, the reaction of a diol with an aldehyde in the presence of an acid catalyst can yield the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1,9-Dioxaspiro[5.5]undecan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the spiroacetal to its corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as NaBH4 (Sodium borohydride) and LiAlH4 (Lithium aluminium hydride) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various spirocyclic ketones, alcohols, and substituted spiroacetals, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,9-Dioxaspiro[5.5]undecan-5-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,9-Dioxaspiro[5.5]undecan-5-ol involves its interaction with various molecular targets through hydrogen bonding and hydrophobic interactions. The spirocyclic structure allows for unique binding conformations, making it an effective ligand in enzyme inhibition and receptor modulation studies . The compound can interact with specific enzymes, altering their activity and providing insights into their catalytic mechanisms .
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Another spiroacetal with a similar structure but different ring size and properties.
1,3-Dioxane: A simpler acetal with a six-membered ring, lacking the spirocyclic framework.
1,3-Dithiane: Contains sulfur atoms in place of oxygen, leading to different chemical reactivity and applications.
Uniqueness
1,9-Dioxaspiro[5.5]undecan-5-ol is unique due to its specific ring size and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to form stable spirocyclic structures and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1,9-dioxaspiro[5.5]undecan-5-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-2-1-5-12-9(8)3-6-11-7-4-9/h8,10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREVNMDSJIDBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCOCC2)OC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.